Brevinin-1Da

peptide engineering SAR studies cost-effective synthesis

Brevinin-1Da is a 17-residue, C-terminally cyclized cationic antimicrobial peptide (AMP) first isolated from skin secretions of the European agile frog, Rana dalmatina. It is an atypical, truncated member of the brevinin-1 family, possessing a net charge of +3 at pH 7 and a single disulfide bond (Cys¹¹–Cys¹⁷) that defines its constrained cyclic domain.

Molecular Formula
Molecular Weight
Cat. No. B1577938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1Da for Antimicrobial Research: Procurement Guide for a Compact Cationic Peptide


Brevinin-1Da is a 17-residue, C-terminally cyclized cationic antimicrobial peptide (AMP) first isolated from skin secretions of the European agile frog, Rana dalmatina. It is an atypical, truncated member of the brevinin-1 family, possessing a net charge of +3 at pH 7 and a single disulfide bond (Cys¹¹–Cys¹⁷) that defines its constrained cyclic domain [1]. Its unusually short sequence sets it apart from canonical 24-residue brevinin-1 peptides, making it a valuable simplified scaffold for structure–activity relationship (SAR) studies, lead optimization programs, and cost-effective chemical synthesis [2].

Why Brevinin-1Subclass Peptides Cannot Substitute for Brevinin-1Da in Assay Design


Generic substitution within the brevinin-1 superfamily is unreliable because antimicrobial potency, cytotoxicity, and mechanism are exquisitely sensitive to minor sequence variations. Brevinin-1Da's uniquely compact 17-residue cyclic structure, moderate cationicity (+3), and atypically high hydrophobicity produce a distinct pharmacological fingerprint: moderate Gram-positive selectivity without detectable hemolysis—a profile that contrasts sharply with both longer, more potent but hemolytic brevinin-1 members (e.g., Brevinin-1BLc) and shorter, less structured temporin peptides [1]. These divergent properties are not predictable from peptide length alone, necessitating compound-specific qualification for any study requiring a defined balance of antibacterial activity and mammalian cell compatibility [2].

Head-to-Head Quantitative Differentiation of Brevinin-1Da Against Key Comparators


Shortest Active Sequence Among Cyclic Brevinin-1 Peptides: 17 vs. 24 Residues

Brevinin-1Da, at 17 amino acids, is the shortest naturally occurring cyclic brevinin-1 peptide with experimentally confirmed antimicrobial activity. Canonical brevinin-1 family members contain 24 residues [1]. This 7-residue truncation results in a 29% reduction in peptide length while preserving the essential C-terminal 'Rana box' disulfide bond (Cys¹¹–Cys¹⁷) required for antimicrobial function [2]. No other active cyclic brevinin-1 peptide shorter than 20 residues has been validated, making Brevinin-1Da a unique minimal model for studying the functional contribution of N-terminal truncations [3].

peptide engineering SAR studies cost-effective synthesis

Absence of Detectable Hemolytic Activity vs. Hemolytic Brevinin-1 Comparators

Brevinin-1Da exhibited no hemolytic activity in the original characterization study, which examined activity against human erythrocytes across the concentration range tested for microbial inhibition [1]. In contrast, Brevinin-1BLc (24 residues, a potent brevinin-1 member from Lithobates blairi) showed strong hemolytic activity with an LC₅₀ of 9 µM against human erythrocytes, a value comparable to its MIC range [2]. Brevinin-1HL exhibits 19.7% hemolysis even at its MIC against S. aureus [3]. Melittin, a widely used positive control AMP, has an HC₅₀ of 0.13 µM [3]. This zero-detectable-hemolysis profile under microbial inhibitory conditions is a critical differentiation factor for any application where membrane selectivity is paramount.

therapeutic index hemolysis toxicity profiling

Gram-Positive Selectivity Ratio: MIC S. aureus vs. E. coli

Brevinin-1Da exhibits a distinct Gram-positive preference, with an MIC of 7 µM against Staphylococcus aureus compared to 30 µM against Escherichia coli, yielding a Gram-positive/Gram-negative selectivity ratio of 4.3 [1]. This selectivity is intermediate between highly Gram-positive-selective peptides such as Brevinin-1HL (MIC S. aureus = 3.2 µM vs. E. coli = 51.3 µM; ratio 16.0) [2] and broad-spectrum peptides such as Brevinin-1BLc (MIC S. aureus = 1.5 µM vs. E. coli = 25 µM; ratio 16.7) [3]. Unlike Brevinin-1BLc, however, Brevinin-1Da achieves this Gram-positive selectivity without concomitant hemolysis, offering a unique balance of moderate selectivity and low mammalian toxicity.

antimicrobial selectivity Gram-positive targeting MIC ratio

Antifungal Activity Against Batrachochytrium dendrobatidis (Bd) Isolates with Geographic Strain-Dependent Potency

Brevinin-1Da was recently shown to inhibit the growth of the Global Pandemic Lineage (GPL) of Batrachochytrium dendrobatidis (Bd), the causal agent of amphibian chytridiomycosis [1]. Critically, its efficacy varied by Bd isolate: significantly higher activity against isolate Hung_2014 (endemic to Rana dalmatina's core geographic range) compared to isolate IA042 (from outside the frog's current distribution) [1]. This isolate-dependent potency is a specific emergent property of the host–pathogen co-evolutionary relationship and is unlikely to be replicated by brevinin-1 peptides from other Rana species. No other brevinin peptide has been explicitly tested against multiple Bd isolates with co-varying geographic origin in the same study [2].

antifungal peptide chytridiomycosis amphibian conservation

Atypical Linear-Cyclic Topology with Single Disulfide Bond: Differentiated from Disulfide-Rich Defensins

Brevinin-1Da possesses a single intramolecular disulfide bond between Cys¹¹ and Cys¹⁷, forming a C-terminal cyclic domain (the 'Rana box') while maintaining a predominantly linear N-terminal segment (residues 1–10) [1]. This topology is structurally simpler than that of multiple-disulfide defensins (3–4 disulfides) and distinct from fully linear AMPs (e.g., temporins, magainins), which lack any cyclic constraint [2]. Peptide sequence alignment and mass spectrometry data confirm that Brevinin-1Da is the only brevinin member where multiple residue deletions compress the canonical 24-residue structure into a 17-residue framework while retaining the disulfide bond [1]. This hybrid linear-cyclic architecture imparts a unique conformational restriction that influences membrane interaction kinetics without the folding complexity of defensin-like peptides.

peptide topology disulfide bond engineering structural biology

Therapeutic Index Surrogate: Antimicrobial Activity at Concentrations Below Hemolytic Threshold

A practical therapeutic index surrogate can be calculated as the ratio of hemolytic concentration to antimicrobial MIC. For Brevinin-1Da, no hemolysis was observed at any concentration tested, constraining the therapeutic index surrogate to >1 (S. aureus) and >0.23 (E. coli) assuming the MIC as the ceiling concentration [1]. In contrast, Brevinin-1BLc exhibits a therapeutic index surrogate of 6 (hemolysis LC₅₀ = 9 µM / S. aureus MIC = 1.5 µM) [2]. While Brevinin-1BLc's nominal therapeutic index appears superior, its absolute hemolytic LC₅₀ of 9 µM renders it unsuitable for any assay requiring concentrations above this threshold. Brevinin-1Da's zero hemolysis effectively provides an unlimited safety margin in cell-based experiments, constrained only by solubility and non-hemolytic cytotoxicity endpoints.

therapeutic index selectivity drug discovery

High-Value Application Scenarios for Brevinin-1Da Procurement


Minimal Scaffold for Structure–Activity Relationship (SAR) and Truncation Studies

Brevinin-1Da's 17-residue length makes it the shortest validated cyclic brevinin-1 scaffold available, directly reducing per-peptide synthesis cost by approximately 29% compared to 24-residue brevinin-1 members [1]. This length advantage is particularly valuable for alanine-scanning mutagenesis campaigns, N-/C-terminal truncation series, and combinatorial library construction where each residue reduction translates to significant cost savings across 100+ peptide variants [2].

Host–Pathogen Co-Evolution Studies in Amphibian Chytridiomycosis

Brevinin-1Da is the only brevinin peptide with demonstrated isolate-specific Bd growth inhibition where potency co-varies with the geographic origin of the fungal isolate relative to the frog species' native range [3]. This uniquely positions Brevinin-1Da for studies investigating the molecular basis of host resistance to chytridiomycosis, including structure–function analyses of peptide–fungal membrane interactions across Bd strains.

Mammalian Cell-Compatible Positive Control for Gram-Positive Antibacterial Assays

In cell-based antibacterial screening cascades requiring a Gram-positive-selective AMP control that does not introduce hemolytic artifacts, Brevinin-1Da is the preferred choice. Its MIC of 7 µM against S. aureus is achieved without any detectable erythrocyte lysis, unlike Brevinin-1BLc (LC₅₀ 9 µM) or melittin (HC₅₀ 0.13 µM) [4][5]. This property enables its use in co-culture assays and in vivo pilot studies where comparator AMPs would cause unacceptable background cytotoxicity.

Template for Rational Design of Low-Toxicity Peptide Antibiotics

The structural dissection of brevinin-1 family SAR has identified net charge, hydrophobicity, and amphipathicity as key determinants of the therapeutic window [2]. Brevinin-1Da, with its moderate net charge (+3), atypically high hydrophobicity (GRAVY 1.471), and zero hemolysis, represents an exceptional template for engineering next-generation peptide antibiotics with an improved therapeutic index. Analogue series based on Brevinin-1Da can systematically explore whether further truncation or charge modification can enhance potency without introducing hemolytic liability.

Quote Request

Request a Quote for Brevinin-1Da

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.